Benzophenone-4-carboxamidocysteine Methanethiosulfonate

説明

Benzophenone-4-carboxamidocysteine Methanethiosulfonate (B4CMT) is a thiol reagent used in biochemical and molecular biology research. B4CMT is used in a variety of laboratory experiments and applications, such as protein labeling, protein-protein cross-linking, and protein-nucleic acid cross-linking. B4CMT is also used to identify and characterize proteins, and to study protein-protein interactions. B4CMT is a versatile reagent that has been used in a variety of laboratory experiments, and has been found to be an effective tool for a variety of scientific research applications.

科学的研究の応用

Ion Channel Research

Benzophenone-4-carboxamidocysteine Methanethiosulfonate is used in the study of ion channels . It’s a trifunctional conjugate containing a photo reactive benzophenone group and an MTS function for SH coupling . This allows researchers to immobilize individual S4 segments and an inactivation gate of Na+ channels .

Voltage Sensor Studies

This compound is used to study the coupling between voltage sensors and gates in ion channels . The voltage sensors, S4 segments, of both Na+ and Shaker K+ channels can be immobilized using this compound .

Kinetics of S4 Immobilization

The kinetics of S4 immobilization after a brief UV flash can be examined using Benzophenone-4-carboxamidocysteine Methanethiosulfonate . This helps in understanding the rate-limiting step in immobilization .

Study of Free Radical Separation

This compound can be used to study free radical separation in ion channels . It has been found that free radical separation follows S4 movement itself and is relatively independent of the movement of activation gates .

Light-Sensitive Amino Acids Research

Benzophenone-4-carboxamidocysteine Methanethiosulfonate can be used in the research of light-sensitive amino acids . It enables direct manipulation and interrogation of ion channel functionality .

Protein Structure and Function Studies

This compound can be used to illuminate ion channel structure and function . It provides direct and highly precise optical control over ion channel function .

作用機序

Target of Action

Benzophenone-4-carboxamidocysteine Methanethiosulfonate (BPCMS) is a trifunctional conjugate . Its primary targets are proteins or peptides that contain thiol groups, specifically the amino acid cysteine .

Mode of Action

BPCMS interacts with its targets through a specific sulfonate ester reaction . This reaction occurs between the methanethiosulfonate (MTS) function of BPCMS and the thiol group in cysteine residues of proteins or peptides . The photoreactive benzophenone group in BPCMS can also be activated to form covalent bonds with nearby molecules .

Biochemical Pathways

The specific biochemical pathways affected by BPCMS are dependent on the proteins or peptides it modifies. By chemically modifying and crosslinking these targets, BPCMS can potentially alter their structure, function, and interactions .

Pharmacokinetics

Its solubility can be enhanced by its carboxylate group .

Result of Action

The molecular and cellular effects of BPCMS’s action are dependent on the specific proteins or peptides it modifies. By inducing chemical modifications and crosslinking, BPCMS can potentially alter the structure, function, and interactions of these targets .

Action Environment

The action of BPCMS can be influenced by environmental factors such as temperature and humidity . For instance, BPCMS is hygroscopic and should be stored under an inert atmosphere at -20°C . It’s also sensitive to light due to its photoreactive benzophenone group .

特性

IUPAC Name |

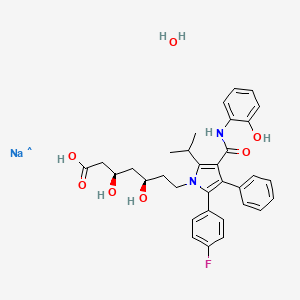

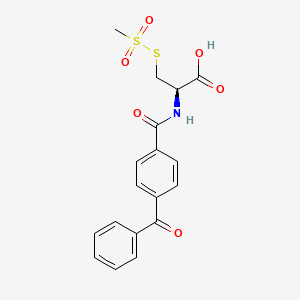

(2R)-2-[(4-benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO6S2/c1-27(24,25)26-11-15(18(22)23)19-17(21)14-9-7-13(8-10-14)16(20)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,19,21)(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQQVLYXKREEOA-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)SC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654072 | |

| Record name | N-(4-Benzoylbenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 40418804 | |

CAS RN |

317821-69-5 | |

| Record name | L-Cysteine, N-(4-benzoylbenzoyl)-, methanesulfonate (ester) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317821-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Benzoylbenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does Benzophenone-4-carboxamidocysteine Methanethiosulfonate interact with voltage-gated ion channels and what are the downstream effects of this interaction?

A1: BPMTS serves as a photoactivatable cross-linker that targets cysteine residues engineered into ion channel proteins. This process involves two main steps:

- Immobilization of channel domains: Cross-linking can restrict the movement of specific channel domains, such as voltage sensors (S4 segments) or gates, effectively "freezing" them in a particular conformation [, ]. This immobilization can prevent channel opening or inactivation, revealing the targeted domain's role in channel gating [].

- Probing conformational changes: By strategically placing cysteines and analyzing the cross-linking efficiency under different conditions (e.g., varying voltages), researchers can deduce voltage-dependent movements within the channel protein [].

- Mapping interaction interfaces: Cross-linking can identify residues in close proximity, providing valuable insights into the interaction interfaces between different channel domains or between the channel and its interacting partners [].

Q2: How does the position of the cysteine mutation affect the results obtained with Benzophenone-4-carboxamidocysteine Methanethiosulfonate?

A2: The location of the introduced cysteine is crucial for successful BPMTS-mediated cross-linking and data interpretation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)